N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
Description
N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a complex organic compound that features a thiadiazole ring and a pyrimidine ring
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(5-ethyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S3/c1-2-11-13(24)19-15(20-14(11)25)26-9-12(23)18-16-21-22-17(28-16)27-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,18,21,23)(H2,19,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKZZHRELUMNNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves multiple steps. The starting materials often include benzylthiol, thiadiazole derivatives, and pyrimidine derivatives. The reaction conditions may involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as triethylamine or potassium carbonate. The reactions are usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for the addition of reagents and removal of by-products would enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity :
-
Anticancer Properties :
- The structural components of N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE suggest potential for anticancer activity. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
-
Anti-inflammatory Effects :
- The compound may also possess anti-inflammatory properties due to the presence of hydroxyl groups and sulfur atoms, which are known to modulate inflammatory pathways. This aspect requires further investigation through in vivo studies to establish efficacy and safety profiles.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications to the benzylsulfanyl and thiadiazole moieties may enhance potency and selectivity against target pathogens or cancer cells.
| Structural Feature | Potential Impact |
|---|---|
| Benzylsulfanyl Group | Enhances lipophilicity; may improve cell membrane penetration |
| Thiadiazole Ring | Contributes to biological activity; potential for receptor binding |
| Hydroxyl Group | May provide hydrogen bonding interactions; enhances solubility |
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of related thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced activity, suggesting that this compound could follow a similar trend .
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that thiadiazole derivatives could inhibit cell proliferation effectively. This highlights the potential for developing this compound as an anticancer agent through further chemical optimization .
Mechanism of Action
The mechanism of action of N1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that lead to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide
- **N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide
Uniqueness
What sets N1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
The compound N~1~-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide is a hybrid molecule that combines the biological properties of thiadiazole and pyrimidine derivatives. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 446.57 g/mol. The structure features a thiadiazole ring linked to a pyrimidine moiety through a sulfanyl group, which is known to enhance biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance:
- Antibacterial Efficacy : Compounds similar to N~1~-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-acetamide have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The incorporation of the thiadiazole ring has been linked to enhanced activity due to its ability to disrupt bacterial cell wall synthesis .
- Antifungal Properties : The compound has also demonstrated antifungal activity against pathogens such as Candida albicans. This is particularly relevant given the rising resistance of fungal strains to conventional treatments .
Anticancer Activity
The anticancer properties of thiadiazole derivatives have been extensively researched:
- Cytotoxicity Studies : In vitro studies have shown that certain derivatives exhibit potent cytotoxic effects against various cancer cell lines. For example, compounds derived from similar structures have reported IC50 values ranging from 5.69 to 9.36 µM against MCF-7 breast cancer cells .
- Mechanisms of Action : The proposed mechanisms include the inhibition of cellular proliferation and induction of apoptosis in cancer cells. In silico docking studies suggest that these compounds may interfere with hormonal signaling pathways critical for tumor growth .
Structure-Activity Relationship (SAR)
The biological activity of N~1~-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-acetamide can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Addition of hydroxyl groups | Increased solubility and bioavailability |
| Variation in substituents on the thiadiazole ring | Altered binding affinity to target proteins |
| Changes in the length of the alkyl chain | Impact on lipophilicity and membrane permeability |
This table summarizes how different structural elements can modulate the pharmacological profile of the compound.
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Study on Antimicrobial Properties : A recent investigation synthesized a series of thiadiazolopyrimidine derivatives and evaluated their antimicrobial activities. Results indicated that modifications in the thiadiazole structure significantly enhanced efficacy against both Gram-positive and Gram-negative bacteria .
- Assessment of Anticancer Potential : In another study focusing on pyrimidine derivatives with thiadiazole components, researchers found promising anticancer activities across multiple cell lines, reinforcing the potential for developing new therapeutic agents based on this scaffold .
Q & A
Basic: What are the critical steps in synthesizing this compound, and how is structural integrity validated?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of thiadiazole and pyrimidinyl intermediates. Key steps include:
- Thioether linkage formation : Benzylsulfanyl and pyrimidinyl sulfanyl groups are introduced via nucleophilic substitution or coupling reactions under controlled pH and temperature .
- Acetamide backbone assembly : The central acetamide group is formed using carbodiimide-based coupling agents (e.g., DCC or EDC) to activate carboxylic acids for amide bond formation .
Structural validation employs: - NMR spectroscopy : To confirm proton environments (e.g., aromatic protons at δ 6.9–7.5 ppm, NH peaks around δ 8–10 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns consistent with the expected structure .
Basic: Which analytical techniques are essential for confirming the compound’s purity and structural identity?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify functional groups (e.g., sulfanyl, acetamide) and aromatic/heterocyclic protons .
- Infrared Spectroscopy (IR) : Confirms presence of key bonds (e.g., C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) and detects impurities .
Advanced: How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during characterization?
Answer:
- Complementary techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign ambiguous peaks .
- Isotopic labeling : Introduce deuterated analogs to distinguish exchangeable protons (e.g., NH groups) .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
Advanced: What computational or AI-driven strategies optimize reaction conditions for higher yields?
Answer:
- Reaction path search algorithms : Quantum chemical calculations (e.g., via COMSOL Multiphysics) predict energetically favorable pathways and intermediates .
- Machine learning (ML) : Train models on existing reaction datasets to recommend optimal solvents (e.g., DMF for amidation) and catalysts (e.g., K₂CO₃ for deprotonation) .
- Real-time process control : AI adjusts parameters (temperature, pH) during synthesis based on in-situ spectroscopy data .
Basic: What biological screening approaches evaluate the compound’s activity?
Answer:
- Enzyme inhibition assays : Test against targets like dihydrofolate reductase (DHFR) or bacterial enzymes (e.g., DNA gyrase) using spectrophotometric methods .
- Antimicrobial susceptibility testing : Minimum inhibitory concentration (MIC) assays in bacterial/fungal models .
- Cytotoxicity profiling : MTT assays on mammalian cell lines to assess therapeutic index .
Advanced: How can side reactions during synthesis (e.g., oxidation of sulfanyl groups) be mitigated?
Answer:
- Inert atmosphere : Use nitrogen/argon to prevent sulfanyl group oxidation .
- Protecting groups : Temporarily shield reactive sites (e.g., trityl groups for thiols) during coupling steps .
- Low-temperature reactions : Perform critical steps (e.g., amidation) at 0–5°C to minimize thermal degradation .
Basic: What stability considerations are critical for handling and storing this compound?
Answer:
- pH sensitivity : Store in neutral buffers (pH 6–8) to prevent hydrolysis of the acetamide bond .
- Light protection : Shield from UV light to avoid degradation of aromatic/thiadiazole moieties .
- Temperature control : Store at –20°C in desiccated conditions to reduce thermal/oxidative decomposition .
Advanced: How can experimental designs (e.g., factorial approaches) elucidate reaction mechanisms?
Answer:
- Factorial design : Vary factors (solvent polarity, catalyst loading) to identify interactions affecting yield .
- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at reaction sites to probe rate-determining steps .
- In-situ monitoring : Use Raman spectroscopy or mass spectrometry to track intermediate formation in real time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
